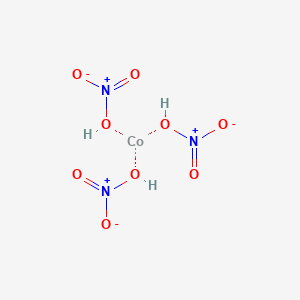
Cobalt, trinitrato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, trinitrato- is a coordination compound with the chemical formula Co(NO₃)₃. It is composed of a cobalt ion coordinated to three nitrate ions. This compound is known for its vibrant color and its use in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt, trinitrato- can be synthesized through the reaction of cobalt(II) nitrate with nitric acid. The reaction typically involves dissolving cobalt(II) nitrate in concentrated nitric acid and then allowing the solution to crystallize. The reaction conditions include maintaining a controlled temperature and ensuring the purity of the reactants to obtain high-quality crystals.
Industrial Production Methods
In industrial settings, cobalt, trinitrato- is produced by reacting cobalt metal or cobalt oxide with nitric acid. The process involves dissolving the cobalt source in nitric acid, followed by crystallization and purification steps to obtain the final product. The industrial production methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, trinitrato- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to cobalt(II) compounds.
Substitution: The nitrate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve other anions or neutral ligands like ammonia or phosphines.
Major Products Formed
Oxidation: Higher oxidation state cobalt compounds.
Reduction: Cobalt(II) nitrate or other cobalt(II) compounds.
Substitution: Various cobalt coordination complexes depending on the substituting ligand.
Applications De Recherche Scientifique
Cobalt, trinitrato- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cobalt compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of pigments, ceramics, and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of cobalt, trinitrato- involves its ability to coordinate with other molecules and ions. The cobalt ion can interact with various molecular targets, influencing chemical reactions and biological processes. The nitrate ligands can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) nitrate: Similar in composition but with cobalt in a lower oxidation state.
Cobalt(III) chloride: Another cobalt(III) compound with different ligands.
Cobalt(III) acetate: A cobalt(III) compound with acetate ligands.
Uniqueness
Cobalt, trinitrato- is unique due to its specific coordination environment and the presence of nitrate ligands. This gives it distinct chemical properties and reactivity compared to other cobalt compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
cobalt;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQUFRGBXGXOHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH3N3O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19395-02-9 |
Source


|
| Record name | Cobalt, trinitrato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














